3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[2-Methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features both pyrazolo[3,4-b]pyridine and trifluoromethyl groups. These structural elements are significant in medicinal chemistry due to their potential biological activities and stability. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation reaction: The final step involves coupling the pyrazolo[3,4-b]pyridine derivative with 4-(trifluoromethyl)phenylpropanoic acid under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
3-[2-Methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-[4-(trifluoromethyl)phenyl]acetamide
- 3-[2-Methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-[4-(trifluoromethyl)phenyl]butanamide
Uniqueness
The uniqueness of 3-[2-Methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-[4-(trifluoromethyl)phenyl]propanamide lies in its specific combination of structural elements, which confer distinct physicochemical properties and biological activities. The presence of both the pyrazolo[3,4-b]pyridine core and the trifluoromethyl group enhances its stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H14F6N4O2 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H14F6N4O2/c1-27-9-12-13(18(22,23)24)8-15(30)28(16(12)26-27)7-6-14(29)25-11-4-2-10(3-5-11)17(19,20)21/h2-5,8-9H,6-7H2,1H3,(H,25,29) |
InChI Key |
NHBFJOUBHDVCBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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